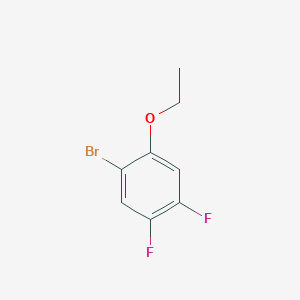

1-Bromo-2-ethoxy-4,5-difluorobenzene

Description

Properties

IUPAC Name |

1-bromo-2-ethoxy-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEQNSGIVPKLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280271 | |

| Record name | Benzene, 1-bromo-2-ethoxy-4,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266253-71-7 | |

| Record name | Benzene, 1-bromo-2-ethoxy-4,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266253-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-ethoxy-4,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Bromination

The most established method for synthesizing this compound is through the bromination of 2-ethoxy-4,5-difluorobenzene. This process involves introducing a bromine atom onto the aromatic ring via electrophilic aromatic substitution (EAS). The reaction conditions are carefully controlled to achieve selective monobromination at the desired position.

- Starting material: 2-ethoxy-4,5-difluorobenzene

- Reagents: Bromine (Br2) or bromine-containing reagents

- Solvent: Organic solvents such as chloroform or carbon tetrachloride are commonly used to dissolve reactants and control reaction temperature

- Temperature: Typically maintained at moderate temperatures (e.g., 40–70 °C) to avoid polybromination and side reactions

- Catalysts: Iron powder or iron(III) bromide may be used as Lewis acid catalysts to facilitate bromination

- Reaction time: Several hours, with gradual addition of bromine to control the reaction rate and selectivity

Industrial Scale Synthesis

On an industrial scale, the bromination reaction is performed in large reactors with precise temperature control and efficient stirring to ensure uniform reaction conditions. The process is optimized to maximize yield and purity, while minimizing by-products and environmental impact.

- Reaction optimization: Adjusting molar ratios of bromine to substrate, solvent volume, and catalyst loading

- Purification: Post-reaction purification involves extraction, washing, drying, and distillation to isolate the pure this compound

- Safety considerations: Bromine handling requires strict safety protocols due to its corrosive and toxic nature

Related Synthetic Approaches and Analogous Methods

While direct literature on this compound synthesis is limited, analogous synthesis of related fluorobromobenzenes provides insight:

- A patented method for synthesizing 1-bromo-2,4,5-trifluorobenzene involves the bromination of 1,2,4-trifluorobenzene in the presence of iron powder and azobisisobutyronitrile as a radical initiator in organic solvents like chloroform or carbon tetrachloride. The process is carried out at controlled temperatures (43–102 °C) with gradual bromine addition over 3–4 hours, followed by purification steps. This method achieves high yield, low cost, and reduced environmental pollution, suggesting potential adaptation for this compound synthesis.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Method | Industrial Method | Analogous Patented Method (for related compound) |

|---|---|---|---|

| Starting Material | 2-ethoxy-4,5-difluorobenzene | Same as laboratory, scaled up | 1,2,4-trifluorobenzene |

| Brominating Agent | Bromine (Br2) | Bromine or bromine reagents | Bromine (liquid bromine) |

| Catalyst | Iron powder or FeBr3 | Iron powder or Lewis acid catalysts | Iron powder and azobisisobutyronitrile |

| Solvent | Chloroform, carbon tetrachloride | Same as laboratory, large volume | Chloroform or carbon tetrachloride |

| Temperature | 40–70 °C | Controlled 40–70 °C with precise monitoring | 43–48 °C (bromine addition), then 62–102 °C (reaction) |

| Reaction Time | Several hours (3–6 h) | Optimized for throughput | Bromine addition over 3–4 h, total reaction complete at ~82–102 °C |

| Yield | Moderate to high (varies by conditions) | High yield due to process optimization | High yield reported |

| Purification | Extraction, washing, drying, distillation | Industrial scale purification with solvent recovery | Purification of reaction mixture to isolate product |

| Environmental Impact | Moderate, bromine handling precautions required | Minimized via process control and solvent recycling | Low pollution claimed due to mild conditions and efficient process |

Research Findings and Notes

- The ethoxy substituent and fluorine atoms on the benzene ring influence the regioselectivity and reactivity of bromination, favoring substitution at the position ortho to the ethoxy group.

- Controlled bromination prevents polybromination and side reactions such as oxidation or reduction of the aromatic ring.

- Use of iron powder as a catalyst enhances the electrophilic bromination rate and selectivity by generating bromine radicals or activating bromine species.

- The choice of solvent affects the solubility of reactants and the reaction kinetics; chlorinated solvents like chloroform and carbon tetrachloride are preferred for their inertness and ability to moderate the reaction temperature.

- Industrial methods emphasize safety, environmental compliance, and cost-effectiveness, incorporating continuous monitoring and solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-4,5-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution: Formation of 2-ethoxy-4,5-difluorobenzene derivatives with various substituents.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of 2-ethoxy-4,5-difluorobenzene.

Scientific Research Applications

Synthetic Applications

1. Cross-Coupling Reactions

This compound is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura reaction. In these reactions, 1-bromo-2-ethoxy-4,5-difluorobenzene can couple with organoboron compounds to form biaryl compounds. The presence of both bromine and fluorine allows for selective functionalization, which is crucial in synthesizing complex organic molecules .

2. Grignard Reactions

The bromine atom in this compound can react with Grignard reagents to form new carbon-carbon bonds. This reaction is significant for introducing various functional groups into the aromatic system, facilitating the synthesis of more complex organic structures .

Pharmaceutical Applications

This compound has been investigated for its potential use in pharmaceuticals due to its ability to modify biological activity through structural variations. The presence of fluorine atoms often enhances metabolic stability and bioavailability of drug candidates.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the ethoxy group can lead to compounds that selectively inhibit cancer cell proliferation while sparing normal cells. Such studies highlight the compound's potential as a scaffold for developing new therapeutic agents .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or a functional additive in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and membranes .

2. Electronic Materials

The compound's electronic properties make it suitable for applications in organic electronics. Its derivatives can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is essential .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (e.g., Suzuki-Miyaura) | Forms biaryl compounds |

| Organic Synthesis | Grignard reactions | Introduces functional groups |

| Pharmaceuticals | Anticancer agents | Modifications enhance biological activity |

| Material Science | Polymer chemistry | Used in high-performance polymers |

| Electronic Materials | OLEDs and OPVs | Enhances charge transport properties |

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4,5-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction leads to the substitution of the bromine atom with other functional groups, resulting in the formation of new compounds .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s reactivity and applications are influenced by its substituent arrangement. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Functional Comparisons

*Calculated based on atomic composition.

Reactivity in Cross-Coupling Reactions

- Bromine at position 1 facilitates palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, steric hindrance from adjacent substituents (ethoxy and fluorine) may slow reactions compared to less-substituted analogs .

- 1,2-Dibromo-4,5-difluorobenzene : Despite dual bromines, reactivity in couplings can be sluggish due to steric and electronic effects from fluorine atoms .

- 1-Bromo-3,5-difluorobenzene : Meta-fluorines minimize steric clashes, enhancing reaction efficiency in coupling protocols .

Biological Activity

Overview

1-Bromo-2-ethoxy-4,5-difluorobenzene (CAS No. 1266253-71-7) is an aromatic compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an ethoxy group attached to a benzene ring. This compound has garnered attention in various fields of research, particularly in chemistry and biology, due to its potential biological activities and applications in drug development.

The molecular formula of this compound is . It has a boiling point of 145-146 °C and a melting point of -4 °C . Its density is reported at 1.708 g/mL at 25 °C . The compound is synthesized primarily through electrophilic aromatic substitution reactions, specifically the bromination of 2-ethoxy-4,5-difluorobenzene.

The biological activity of this compound is hypothesized to involve its interaction with molecular targets via electrophilic aromatic substitution. The bromine atom serves as an electrophile, facilitating the formation of sigma complexes with nucleophiles. This interaction can lead to the substitution of the bromine atom with various functional groups, resulting in the formation of new bioactive compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

- Anticancer Activity : The compound has been investigated for its potential anticancer effects. Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Study on Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the efficacy of various fluorinated compounds, including derivatives of this compound, against different microbial strains. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Significant |

| Derivative A | Strong | Moderate |

| Derivative B | Moderate | Weak |

Study on Anticancer Properties

In another investigation focusing on anticancer properties, researchers synthesized several analogs of this compound and assessed their cytotoxicity against various cancer cell lines. The findings revealed that some analogs demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 15 |

| Derivative C | HeLa (Cervical) | 10 |

| Derivative D | A549 (Lung) | 12 |

Applications in Drug Development

Due to its biological activity and structural characteristics, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential as active pharmaceutical ingredients (APIs) in treating infections and cancers.

Q & A

Q. What are the common synthetic routes for introducing an ethoxy group into bromo-difluorobenzene derivatives?

The ethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, in related bromo-fluoroarenes (e.g., 1-bromo-3,5-difluorobenzene), ethoxylation can be achieved using sodium ethoxide under controlled heating (70–100°C) in polar aprotic solvents like DMF, with catalytic CuI to enhance reactivity . Purity optimization often requires post-synthesis column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted starting materials and byproducts .

Q. How can researchers verify the purity and structural integrity of 1-bromo-2-ethoxy-4,5-difluorobenzene?

Analytical methods include:

- GC-MS : To confirm molecular weight and detect volatile impurities (e.g., residual solvents or dehalogenation products) .

- 1H/19F NMR : To validate substitution patterns. For instance, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic fluorine atoms exhibit distinct coupling patterns in 19F NMR .

- HPLC : Using C18 columns with acetonitrile/water gradients to separate polar byproducts (e.g., di-ethoxylated derivatives) .

Q. What are the critical storage conditions to prevent degradation of this compound?

Bromo-ethoxy-difluorobenzenes are sensitive to light and moisture. Store under inert gas (Ar/N2) at –20°C in amber vials. Degradation products (e.g., hydrodebromination or ether cleavage) can form if exposed to humidity or elevated temperatures, as observed in structurally similar compounds .

Advanced Research Questions

Q. How does the ethoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The ethoxy group acts as an ortho/para-directing electron donor, competing with bromine’s meta-directing effects. Computational studies (DFT) on analogous systems suggest that the ethoxy group’s steric bulk and electronic effects can shift coupling sites. For example, in this compound, palladium catalysts preferentially activate the C-Br bond para to the ethoxy group due to reduced steric hindrance . Experimental validation requires monitoring reaction intermediates via in-situ IR or LC-MS .

Q. What strategies mitigate competing side reactions during functionalization (e.g., dehalogenation or ether cleavage)?

- Dehalogenation : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination .

- Ether Cleavage : Avoid strong acids/bases; instead, employ mild conditions (e.g., BBr3 in CH2Cl2 at 0°C for selective deprotection) . Contradictions in reported yields (e.g., 60–90% in similar systems) often stem from solvent purity or catalyst loading variations .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model hydrolysis pathways. For instance, the ethoxy group’s lability in acidic conditions (pH < 3) correlates with protonation at the ether oxygen, leading to C-O bond cleavage. Experimental validation via accelerated stability testing (40°C/75% RH for 14 days) is recommended .

Data Contradictions and Resolution

- Purity Discrepancies : reports >95% purity for bromo-chloro-fluorobenzenes via HPLC, while notes deuterated analogs require specialized LC-MS for accurate quantification. Researchers should cross-validate using multiple techniques .

- Reactivity Variability : Differing yields in ethoxylation ( vs. 22) may arise from solvent effects (DMF vs. DMSO). Systematic screening of solvents and catalysts is advised .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.